![molecular formula C18H17N7O3 B255040 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide](/img/structure/B255040.png)
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Acetohydrazide and has been synthesized using different methods. The purpose of
Wirkmechanismus
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes that are involved in the growth and replication of cancer cells, viruses, and bacteria. It has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide has biochemical and physiological effects on cancer cells, viruses, and bacteria. It has been found to inhibit the activity of certain enzymes that are involved in the growth and replication of cancer cells, viruses, and bacteria. It has also been found to induce apoptosis, which is a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide in lab experiments include its potential anticancer, antiviral, and antimicrobial activities. It is also relatively easy to synthesize and can be obtained in reasonable yields. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions related to 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide. One direction is to study its potential applications in other fields, such as agriculture and food science. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it inhibits the growth and replication of cancer cells, viruses, and bacteria. Moreover, future studies can focus on the development of more efficient and effective synthesis methods for this compound.
Synthesemethoden
The synthesis of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide has been achieved using different methods. One of the common methods is the reaction of 2,6-dioxopurine-3-carboxylic acid with hydrazine hydrate to form 2,6-dioxopurine-3-carbohydrazide. The resulting compound is then treated with indole-3-carboxaldehyde to form 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antimicrobial activities. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus. Moreover, it has shown antimicrobial activity against various bacterial strains.
Eigenschaften
Produktname |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide |
|---|---|
Molekularformel |
C18H17N7O3 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N//'-[(Z)-indol-3-ylidenemethyl]acetohydrazide |
InChI |
InChI=1S/C18H17N7O3/c1-23-16-15(17(27)24(2)18(23)28)25(10-20-16)9-14(26)22-21-8-11-7-19-13-6-4-3-5-12(11)13/h3-8,10,21H,9H2,1-2H3,(H,22,26)/b11-8+ |
InChI-Schlüssel |
QPDBCGFSKMAELI-DHZHZOJOSA-N |
Isomerische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN/C=C/3\C=NC4=CC=CC=C43 |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC=C3C=NC4=CC=CC=C43 |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC=C3C=NC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



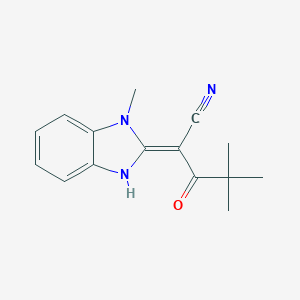
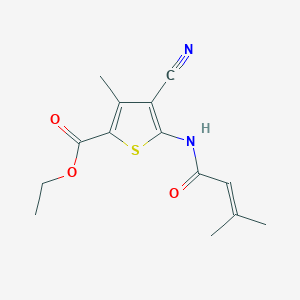
![isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B254961.png)
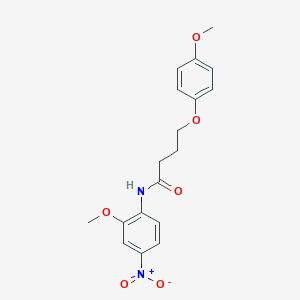
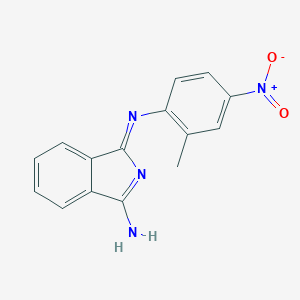
![1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B254967.png)
![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)
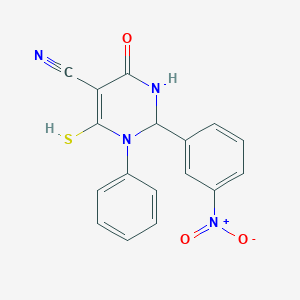

![tetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B254976.png)
![3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254978.png)
![[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B254979.png)
![3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254983.png)
![Ethyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B254984.png)